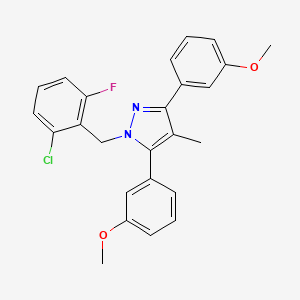
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its complex structure, which includes multiple methyl and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step organic reactions
Formation of the Pyrazole Core: The initial step often involves the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring.
Alkylation and Arylation: The benzyl and dimethylphenyl groups are introduced via Friedel-Crafts alkylation and arylation reactions, using catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities. Its structural features make it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,5-dimethylpyrazole: Lacks the chloro and benzyl groups, making it less complex.
4-chloro-3,5-diphenylpyrazole: Similar but without the dimethyl substitutions on the phenyl rings.
1-benzyl-3,5-dimethylpyrazole: Similar but lacks the chloro group and additional phenyl substitutions.
Uniqueness
4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its combination of chloro, benzyl, and multiple dimethylphenyl groups. This complexity provides distinct chemical properties and potential for diverse applications compared to simpler pyrazole derivatives.
Properties
Molecular Formula |
C28H29ClN2 |
|---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C28H29ClN2/c1-17-7-8-20(4)25(13-17)16-31-28(24-12-10-19(3)22(6)15-24)26(29)27(30-31)23-11-9-18(2)21(5)14-23/h7-15H,16H2,1-6H3 |
InChI Key |
UUUJJTBZFAWJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)Cl)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-{[(2,6-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10937412.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10937434.png)
![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937444.png)
![1-cyclohexyl-3-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10937451.png)
![6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937454.png)
![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10937462.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10937464.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937465.png)
![3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10937466.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10937471.png)

![N-(2-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937477.png)
![ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10937483.png)
![2-(Ethylsulfanyl)ethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10937489.png)
